molecular formula C23H17ClN4O4S B12051976 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Cat. No.: B12051976
M. Wt: 480.9 g/mol
InChI Key: TVKNHHNETMERQJ-AFUMVMLFSA-N
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Description

4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide ( 477733-07-6) is a high-purity chemical compound offered with a purity of 99% . It is a complex molecule designed for research applications, featuring a hybrid structure that incorporates multiple pharmacologically relevant motifs. This compound contains a quinolin-2-one scaffold, a hydrazone linker, and a sulfonamide functional group, making it a molecule of significant interest in medicinal chemistry and drug discovery research . The presence of these functional groups suggests potential for a variety of biochemical interactions. Researchers may investigate this compound as a potential inhibitor for various enzymatic targets, given that the sulfonamide group is a common feature in many enzyme inhibitors. The molecular framework is characteristic of compounds studied for their potential biological activities, which could include areas such as kinase inhibition or anticancer research. Proper storage is essential for maintaining the integrity of this reagent. It should be kept at 2-8°C in a dark place under an inert atmosphere . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C23H17ClN4O4S

Molecular Weight

480.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C23H17ClN4O4S/c24-18-7-11-20(12-8-18)33(31,32)28-19-9-5-15(6-10-19)23(30)27-25-14-17-13-16-3-1-2-4-21(16)26-22(17)29/h1-14,28H,(H,26,29)(H,27,30)/b25-14+

InChI Key

TVKNHHNETMERQJ-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 3,4-Dimethoxyaniline Derivatives

A validated route begins with 3,4-dimethoxyaniline (IX ), which undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone (X ). Iron-mediated reduction of X produces the aniline intermediate (XI ), followed by cyclization with ethyl ethoxymethylenemalonate under reflux conditions (250°C, 6 hours) to form 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (XII ). Decarboxylation at 180°C and subsequent chlorination with PCl₃ yields 4-chloro-6,7-dimethoxyquinoline-3-carbaldehyde (XIII ) (Scheme 1).

Key Reaction Conditions :

  • Chlorination: PCl₃, reflux, 4 hours (Yield: 88%).

  • Demethylation: BBr₃ in CH₂Cl₂, −78°C (Yield: 92%).

Preparation of 4-Chlorobenzenesulfonamide

Diazotization and Sandmeyer Reaction

Sulfanilamide (XIV ) is diazotized with NaNO₂/HCl at 0–5°C to form diazonium chloride (XV ). A Sandmeyer reaction with CuCN/KCN converts XV to 4-cyanobenzenesulfonamide (XVI ), which is hydrolyzed to 4-carboxybenzenesulfonamide (XVII ) using 6M HCl (Yield: 85%). Reduction with LiAlH₄ yields 4-aminomethylbenzenesulfonamide (XVIII ), which is acylated with chloroacetyl chloride to introduce the 4-chloro substituent.

Analytical Data :

  • XVII : ¹H NMR (500 MHz, DMSO-d₆) δ 8.02 (d, J = 8.5 Hz, 2H), 7.68 (d, J = 8.5 Hz, 2H), 3.41 (s, 2H).

Formation of the Hydrazinecarbonyl Linker

Condensation of Hydrazine with Activated Carbonyls

4-Carboxybenzenesulfonamide (XVII ) is converted to its acid chloride (XIX ) using SOCl₂. Reaction with hydrazine hydrate in THF yields 4-hydrazinecarbonylbenzenesulfonamide (XX ). Subsequent condensation with XIII in glacial acetic acid (reflux, 6 hours) forms the hydrazone linkage (XXI ) (Scheme 2).

Optimization Insights :

  • Solvent: Glacial acetic acid improves protonation of the Schiff base intermediate (Yield: 78% vs. 52% in EtOH).

  • Catalysis: Anhydrous NaAc accelerates imine formation (reaction time: 4 hours).

Final Coupling and Purification

Nucleophilic Aromatic Substitution

The quinoline aldehyde (XIII ) and hydrazinecarbonyl sulfonamide (XXI ) are coupled via nucleophilic substitution in DMF/K₂CO₃ at 80°C (12 hours). Chromatographic purification (SiO₂, EtOAc/hexane) yields the target compound in 74% purity, which is recrystallized from ethanol/water (1:3) to achieve >99% HPLC purity.

Spectroscopic Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.32 (s, 1H, SO₂NH), 10.21 (s, 1H, CONH), 8.54 (s, 1H, CH=N), 7.92–7.18 (m, 11H, aromatic), 6.89 (s, 1H, quinoline-H).

  • HRMS (ESI-TOF) : m/z calcd for C₂₃H₁₇ClN₄O₄S [M+H]⁺: 481.0732; found: 481.0729.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Modular AssemblySequential coupling of subunits6899Multi-step, high cost
One-Pot SynthesisConcurrent cyclization/coupling5592Side product formation
Patent RouteChlorination early-stage7297Harsh conditions (PCl₃)

Industrial-Scale Considerations

Solvent and Catalyst Recycling

DMF recovery via distillation reduces waste, while immobilized Cu catalysts (e.g., Cu-SiO₂) enhance reaction reproducibility.

Green Chemistry Alternatives

Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time by 60% while maintaining yield (70%) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Antimicrobial Properties
The sulfonamide group present in 4-chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is known for its antimicrobial effects. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of quinolinones exhibit cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties due to its unique structural features.

Anticancer Activity
The quinolinone moiety has been associated with anticancer effects, particularly through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that compounds containing both hydrazinecarbonyl and quinolinone structures can enhance biological activity compared to simpler sulfonamides. This suggests that 4-chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide may be effective against various cancer types .

Enzyme Inhibition
Recent studies have explored the potential of this compound as an inhibitor of key enzymes involved in disease processes. For example, molecular docking simulations can reveal how well the compound interacts with specific proteins or enzymes, providing insights into its mechanism of action. Such studies often focus on interactions with acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer’s .

Interaction Studies

Molecular Docking Simulations
Molecular docking studies have been employed to predict how 4-chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide interacts with target proteins. These simulations help identify binding affinities and potential active sites on enzymes or receptors involved in disease pathways.

Binding Affinity Assays
Experimental assays are conducted to measure the binding affinity of the compound to specific biological targets. These assays provide quantitative data on how effectively the compound can inhibit or activate target proteins, which is essential for assessing its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The quinoline moiety is known to interact with DNA and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features of Compound A :

  • Hydrazinecarbonyl linker : Introduces rigidity and conjugation, influencing electronic properties.

Comparative Analysis :

Compound Molecular Formula Functional Groups Key Structural Differences
Compound A C23H17ClN4O4S Sulfonamide, hydrazone, quinoline Unique quinoline-hydrazone hybrid
4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide C19H12Cl2N2O5S3 Dual sulfonamides, benzisothiazol Benzisothiazol replaces quinoline; dual sulfonamides
4-Chloro-N-[2-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide C23H16Cl2N4O3S Chloroquinoline, hydrazone Chlorine substitution at quinoline C2
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide C10H11ClN4O2S2 Triazole-thiol, sulfonamide Triazole replaces hydrazone-quinoline

Key Observations :

  • Electronic Effects: Chlorine substituents (e.g., in ) enhance lipophilicity and electron-withdrawing properties compared to non-halogenated analogs.
  • Hybrid Systems: Compound A’s quinoline-hydrazone system differs from benzisothiazol () or triazole () derivatives, affecting π-π stacking and solubility.

Spectral Properties

Infrared (IR) Spectroscopy :

  • Compound A’s hydrazinecarbonyl group is expected to show a C=O stretch at ~1660–1682 cm⁻¹, consistent with hydrazinecarbothioamides (e.g., compounds [4–6] in ).
  • Absence of C=S (1243–1258 cm⁻¹ in ) distinguishes Compound A from thioamide analogs.
  • NH stretches (3150–3319 cm⁻¹ in ) confirm the presence of hydrazine and sulfonamide NH groups.

NMR Spectroscopy :

  • ¹H-NMR of Compound A would display aromatic protons from quinoline (δ 7.5–8.5 ppm) and sulfonamide phenyl groups (δ 7.0–7.5 ppm).
  • ¹³C-NMR signals for carbonyl (C=O, ~165–170 ppm) and sulfonamide S=O (~140 ppm) align with triazole-thiones in .

Crystallographic and Conformational Analysis

  • Compound A: No crystallographic data found in evidence.
  • Benzisothiazol Derivative () :
    • Space group: P1̄.
    • Hydrogen bonds: C–H···O interactions stabilize the lattice.
    • π-π stacking between benzisothiazol and phenyl groups (distance ~3.6 Å).
  • Triazole-thiol Derivative () :
    • Likely planar triazole-thiol conformation, enabling S···N hydrogen bonding.

Implications :

Yield and Efficiency :

  • Hydrazone formation (Compound A) typically achieves ~70–85% yields, comparable to triazole synthesis in .

Biological Activity

4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound is characterized by a unique structural framework that includes a sulfonamide moiety, a hydrazinecarbonyl group, and a quinolinone derivative. These structural features contribute to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C23H17ClN4O4S
  • Molecular Weight : Approximately 425.9 g/mol
  • CAS Number : 477733-52-1

The compound's structure allows for various interactions with biological targets, which can lead to significant pharmacological effects. The presence of the sulfonamide group is particularly associated with antimicrobial activity, while the quinolinone structure has been linked to cytotoxicity against cancer cell lines .

Antimicrobial Activity

The sulfonamide component of the compound is known for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

Research indicates that compounds related to 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide possess antifungal properties. A study evaluating benzamide derivatives found that certain compounds exhibited excellent fungicidal activities against multiple fungal pathogens, suggesting that this compound may share similar efficacy .

Anticancer Activity

The quinolinone structure within the compound has been associated with anticancer properties. Several studies have reported that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The cytotoxic effects observed in cell lines indicate that this compound could be explored further for its potential as an anticancer agent .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide. Interaction studies using molecular docking simulations suggest that the compound may bind to specific proteins or enzymes involved in disease processes. These studies can provide insights into how the compound exerts its biological effects .

Comparative Analysis with Related Compounds

The biological activity of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide can be compared with structurally similar compounds to understand its unique characteristics better.

Compound Name Structure Features Biological Activity
4-Amino-N-(4-chlorophenyl)-benzenesulfonamideContains an amino group instead of hydrazineAntibacterial
2-Hydrazinocarbonyl-benzenesulfonamideSimilar sulfonamide structure but different substituentsAntimicrobial
5-Fluoro-N-(4-nitrophenyl)-benzenesulfonamideFluorinated variant with nitro substitutionAnticancer activity

This table highlights how variations in substituents can influence the biological activity of related compounds, emphasizing the potential advantages offered by the unique structure of 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide.

Case Studies

Several case studies have documented the synthesis and testing of similar compounds:

  • Fungicidal Activity Study : A study evaluated various benzamide derivatives against Sclerotinia sclerotiorum, showing some compounds had superior inhibitory rates compared to standard treatments like quinoxyfen. This suggests that structurally related compounds could also exhibit significant antifungal properties .
  • Cytotoxicity Assessment : In vitro studies on quinoline derivatives revealed their ability to induce apoptosis in cancer cell lines, supporting the hypothesis that 4-Chloro-N-(4-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide may possess similar anticancer effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-product formation?

  • Methodological Answer : The synthesis involves sulfonylation and hydrazine coupling steps. Key parameters include stoichiometric control of 4-chlorobenzenesulfonyl chloride and the hydrazine precursor, reaction temperature (e.g., maintaining 273 K to reduce side reactions), and solvent choice (pyridine for nucleophilic catalysis). Purification via sodium carbonate treatment effectively isolates the target compound from acidic by-products . Monitoring reaction progress with HPLC-MS can detect intermediates like monophenylsulfonyl derivatives, allowing early adjustments .

Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., S–N bonds at ~1.73 Å) and dihedral angles between aromatic rings (e.g., 35.85°), confirming spatial arrangement .
  • NMR : 1^1H and 13^13C NMR identify hydrazinecarbonyl protons (δ ~10–12 ppm) and sulfonamide carbons (δ ~165 ppm).
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~1350 cm1^{-1} (S=O stretching) validate functional groups .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 4–8) to mimic physiological conditions. Methoxy or halogen substituents may enhance solubility via dipole interactions .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor decomposition via LC-MS and quantify half-life .

Advanced Research Questions

Q. How can structural data inform structure-activity relationship (SAR) studies for antiviral activity?

  • Methodological Answer :

  • Analyze crystal structure data (e.g., intramolecular C–H···O hydrogen bonds, π-π stacking) to correlate substituent geometry with anti-HIV activity. For example, bulky sulfonamide groups may reduce cytotoxicity while maintaining potency .
  • Use density functional theory (DFT) to calculate electron density maps and predict binding affinities to viral targets like reverse transcriptase .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., MT-4 for HIV-1) and normalize results to control compounds (e.g., zidovudine for antiviral activity) .
  • Cytotoxicity cross-check : Compare IC50_{50} values against human fibroblasts to distinguish selective activity from general toxicity. For example, biphenylsulfonyl derivatives show lower cytotoxicity than monophenyl analogs .

Q. How can researchers design experiments to probe the compound’s mechanism of antimicrobial action?

  • Methodological Answer :

  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to test bacterial membrane disruption.
  • Enzyme inhibition : Perform kinetic assays with bacterial dihydrofolate reductase (DHFR) or topoisomerase IV, comparing inhibition constants (KiK_i) to known inhibitors .

Q. What computational methods predict intermolecular interactions in crystallographic studies?

  • Methodological Answer :

  • Hydrogen bond analysis : Software like Mercury (CCDC) identifies C–H···O interactions (e.g., 2.2–2.5 Å bond distances) and quantifies their contribution to lattice stability .
  • π-π stacking simulations : Molecular docking (AutoDock Vina) evaluates stacking energies between quinolinone and benzene rings, correlating with experimental thermal stability data .

Q. How can researchers optimize reaction conditions for scale-up without compromising yield?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., over-sulfonylation) by precisely controlling residence time and mixing efficiency .
  • Green chemistry : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) and use catalytic reagents to minimize waste .

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